[(4-Methoxy-3-methylphenyl)sulfonyl](2-thienylmethyl)amine
Description
(4-Methoxy-3-methylphenyl)sulfonylamine (CAS 873580-57-5) is a sulfonamide derivative characterized by a 4-methoxy-3-methylphenyl sulfonyl group attached to a 2-thienylmethylamine moiety. Its molecular formula is C₁₃H₁₅NO₃S₂, with a molecular weight of 297.39 g/mol . The compound features a sulfonamide (-SO₂-NH-) linkage, a structural motif common in pharmaceuticals, agrochemicals, and bioactive molecules due to its stability and hydrogen-bonding capabilities. Synthesis typically involves reacting 2-thienylmethylamine with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions, as described in analogous sulfonamide preparations .
Properties
IUPAC Name |
4-methoxy-3-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c1-10-8-12(5-6-13(10)17-2)19(15,16)14-9-11-4-3-7-18-11/h3-8,14H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDWIXBHGVWENA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-methylphenyl)sulfonylamine typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 2-thienylmethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-3-methylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(4-Methoxy-3-methylphenyl)sulfonylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methoxy-3-methylphenyl)sulfonylamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways and metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogs with variations in substituents on the aryl sulfonyl group or the amine moiety. Below is a detailed analysis:
Structural Analogues from Sulfonamide Libraries
Key analogues (Table 1) highlight substituent effects on physicochemical and biological properties:
| Compound Name (CAS) | Aryl Sulfonyl Substituents | Molecular Formula | MW (g/mol) | Notable Features/Applications |
|---|---|---|---|---|
| Target Compound (873580-57-5) | 4-methoxy-3-methylphenyl | C₁₃H₁₅NO₃S₂ | 297.39 | Balanced lipophilicity; potential bioactive scaffold |
| (5-Chloro-2-ethoxy-4-methylphenyl)sulfonylamine (873580-56-4) | 5-chloro-2-ethoxy-4-methylphenyl | C₁₄H₁₆ClNO₃S₂ | 345.86 | Increased lipophilicity (Cl, ethoxy); pesticidal relevance? |
| 4-chloro-3-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide (873580-58-6) | 4-chloro-3-methoxyphenyl | C₁₂H₁₂ClNO₃S₂ | 317.81 | Electron-withdrawing Cl may enhance stability |
| 2-methoxy-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide (873580-60-0) | 2-methoxy-4,5-dimethylphenyl | C₁₄H₁₇NO₃S₂ | 311.42 | Steric hindrance from dimethyl groups; altered binding |
| N-phenyl-N-(2-thienylmethyl)thiophene-2-sulfonamide (4-31) | Thiophene-2-sulfonyl | C₁₅H₁₃NO₂S₃ | 335.42 | Bithiophene system; possible π-π interactions |
| ((2-Nitrophenyl)sulfonyl)(2-thienylmethyl)amine (546062-89-9) | 2-nitrophenyl | C₁₁H₁₀N₂O₄S₂ | 298.34 | Nitro group (electron-withdrawing); redox-sensitive |
Key Observations:
- Electron-Donating vs. In contrast, chloro (BH50344) and nitro (546062-89-9) groups introduce electron-withdrawing effects, which may increase metabolic resistance or alter electronic distribution in the sulfonamide linkage .
- Lipophilicity : Chloro- and ethoxy-substituted analogues (e.g., BH50342) exhibit higher molecular weights and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
Functional Comparisons with Sulfonylurea Herbicides
While structurally distinct from sulfonylureas (e.g., metsulfuron-methyl, CAS 74223-64-6 ), the target compound shares the sulfonamide group, a critical pharmacophore in herbicides. Sulfonylureas inhibit acetolactate synthase (ALS) in plants, but the absence of a triazine ring in the target suggests divergent mechanisms. This underscores the sulfonamide group’s versatility in conferring bioactivity across unrelated scaffolds .
Research Findings and Implications
- Fungicidal Potential: N-sulfonyl amino acid amides () with methoxyphenethylamine moieties exhibit fungicidal activity, suggesting that the target’s 4-methoxy-3-methylphenyl group could similarly interact with fungal enzymes .
- Drug Discovery : The thienylmethyl group in the target and analogues (e.g., 4-31 ) may engage in sulfur-π interactions with protein targets, a feature exploited in kinase inhibitors and GPCR modulators.
Biological Activity
The compound (4-Methoxy-3-methylphenyl)sulfonylamine is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C12H13N1O2S1
- Molecular Weight : 239.30 g/mol
The structure features a sulfonyl group attached to a thienylmethylamine moiety, which is known for its ability to interact with various biological targets.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to (4-Methoxy-3-methylphenyl)sulfonylamine can inhibit the growth of various bacterial strains. The mechanism often involves the inhibition of folate synthesis, a critical pathway for bacterial survival.
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (4-Methoxy-3-methylphenyl)sulfonylamine | E. coli | 32 µg/mL |
| Sulfamethoxazole | S. aureus | 16 µg/mL |
| Sulfadiazine | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Recent studies have explored the anticancer potential of sulfonamide derivatives. For example, compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines, including A-549 (lung cancer) and HCT-116 (colon cancer).
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study conducted by Zhang et al., a series of sulfonamide derivatives were synthesized and tested for their cytotoxicity against A-549 and HCT-116 cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 0.02 µmol/mL, suggesting potent anticancer activity.
The biological activity of (4-Methoxy-3-methylphenyl)sulfonylamine is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
- Radical Scavenging Activity : Certain derivatives have shown the ability to scavenge free radicals, contributing to their anticancer properties by reducing oxidative stress in cells.
Toxicity and Safety Profile
While the biological activities are promising, it is essential to consider the toxicity profile of (4-Methoxy-3-methylphenyl)sulfonylamine. Preliminary studies suggest moderate toxicity in vitro; however, further in vivo studies are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
